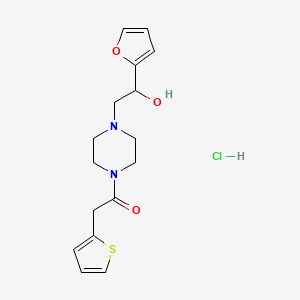

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

Description

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a piperazine-based compound featuring a hydroxyethyl-furan substituent and a thiophen-2-yl ethanone moiety. The molecule’s structural complexity arises from the piperazine core, which is functionalized with a polar hydroxyethyl-furan group and a heteroaromatic thiophene ring. The hydrochloride salt enhances solubility, a critical factor for bioavailability and pharmacological activity. Piperazine derivatives are widely explored for their versatility in medicinal chemistry, particularly in central nervous system (CNS) and antimicrobial applications .

Properties

IUPAC Name |

1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S.ClH/c19-14(15-4-1-9-21-15)12-17-5-7-18(8-6-17)16(20)11-13-3-2-10-22-13;/h1-4,9-10,14,19H,5-8,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUFFGHLMFGECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)CC3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions are highlighted through comparisons with related piperazine derivatives:

Substituent Variations on the Piperazine Core

- 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride (): Key Difference: Replacement of the thiophen-2-yl group with a cyclohexyl moiety. This contrasts with the thiophene ring, which offers π-π stacking interactions for receptor binding .

- (5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-04) (): Key Difference: A sulfonyl group replaces the hydroxyethyl-furan side chain. The hydroxyethyl group in the target compound may offer better solubility and hydrogen-bonding capacity .

- 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536) (): Key Difference: A trifluoromethylphenyl group replaces the hydroxyethyl-furan substituent. Impact: The trifluoromethyl group enhances electronegativity, improving receptor affinity but increasing lipophilicity. The hydroxyethyl-furan in the target compound balances polarity and solubility .

Variations in the Aromatic/Ethanone Moiety

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): Key Difference: A chloro substituent replaces the thiophen-2-yl group. The thiophene ring in the target compound provides a stable heteroaromatic system for binding .

Physicochemical and Pharmacological Data

Preparation Methods

Nucleophilic Substitution with Epoxide Derivatives

The 2-(furan-2-yl)-2-hydroxyethyl side chain is introduced via epoxide ring-opening. Piperazine reacts with glycidyl furfuryl ether in tetrahydrofuran (THF) at 0–5°C, catalyzed by sodium hydride (NaH). This method affords the intermediate in 50–65% yield after recrystallization from ethanol.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Catalyst | NaH (1.2 equiv) |

| Temperature | 0–5°C |

| Reaction Time | 12 hours |

| Yield | 50–65% |

Mitsunobu Reaction for Hydroxyl Group Installation

An alternative approach employs Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Furan-2-ylmethanol and 1-(2-hydroxyethyl)piperazine react in dichloromethane (DCM) at room temperature, achieving 55–70% yield.

Preparation of 2-(Thiophen-2-yl)ethanone Fragment

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane. The reaction proceeds at −10°C for 6 hours, yielding 2-(thiophen-2-yl)ethanone in 68–72% purity.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.5 equiv) |

| Solvent | DCM |

| Temperature | −10°C |

| Yield | 68–72% |

Grignard Reaction with Thiophene Derivatives

A Grignard reagent derived from 2-bromothiophene reacts with acetonitrile in diethyl ether, followed by acidic workup to yield the ethanone. This method provides 60–65% yield but requires strict anhydrous conditions.

Coupling of Piperazine and Ethanone Moieties

Carbodiimide-Mediated Amide Bond Formation

The piperazine intermediate and 2-(thiophen-2-yl)ethanone are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours, yielding 60–75% after column chromatography (EtOAc/hexane).

Critical Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | EDC (1.1 equiv) |

| Additive | HOBt (1.1 equiv) |

| Solvent | DMF |

| Yield | 60–75% |

Direct Alkylation via SN2 Mechanism

Alternatively, the ethanone fragment is brominated at the α-position using phosphorus tribromide (PBr₃) in DCM. The resulting α-bromoethanone reacts with the piperazine intermediate in acetonitrile at 50°C, achieving 55–70% yield.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether at 0°C. Precipitation occurs within 2 hours, and the product is filtered and washed with cold ether to yield the hydrochloride salt in 85–90% purity.

Salt Formation Data

| Parameter | Value |

|---|---|

| Acid | HCl (gas) |

| Solvent | Diethyl ether |

| Temperature | 0°C |

| Purity | 85–90% |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The EDC-mediated coupling (Method 3.1) provides higher yields (60–75%) compared to direct alkylation (55–70%). However, the latter avoids carbodiimide costs.

Scalability and Practical Considerations

Mitsunobu reactions (Method 1.2) are less scalable due to stoichiometric phosphine use, whereas epoxide ring-opening (Method 1.1) is more feasible for industrial production.

Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows ≥95% purity for the final hydrochloride salt.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperazine core. Key steps include:

- Formation of the hydroxyethyl-furan substituent : Halogenation of furan followed by nucleophilic substitution with ethylene glycol derivatives (e.g., epoxide opening under basic conditions) .

- Piperazine coupling : Reaction of the substituted piperazine with thiophene-ethanone via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt .

- Hydrochloride salt formation : Final treatment with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the salt .

Q. Optimization strategies :

- Temperature control : Maintain ≤40°C during nucleophilic substitutions to minimize side reactions .

- Catalyst selection : Use piperidine or DBU to enhance reaction rates in condensation steps .

- Purity assessment : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm final structure with H/C NMR (e.g., furan protons at δ 6.2–7.4 ppm; piperazine CH at δ 2.5–3.5 ppm) .

Q. How do solubility and stability profiles impact experimental design for this compound?

Solubility :

- Polar solvents : Soluble in DMSO (>50 mg/mL) and methanol, but limited in water (<1 mg/mL) due to hydrophobic thiophene/furan moieties .

- Salt form : Hydrochloride improves aqueous solubility for in vitro assays (e.g., buffer solutions at pH 5–6) .

Q. Stability :

- Hydrolysis risk : The ethanone group is susceptible to hydrolysis under strongly acidic/basic conditions. Use neutral buffers (pH 7.4) for biological assays .

- Light sensitivity : Thiophene and furan rings may degrade under UV light. Store in amber vials at −20°C .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Mass spectrometry (HRMS) : Confirm molecular weight (calc. for CHClNOS: 392.09 g/mol) with <2 ppm error .

- X-ray crystallography : Resolve crystal packing (e.g., orthorhombic space group P222) to validate stereochemistry .

- FTIR : Identify carbonyl (C=O stretch at ~1680 cm) and hydroxyl (broad peak at ~3200 cm) groups .

Advanced Research Questions

Q. How does the structural interplay between furan, thiophene, and piperazine moieties influence biological activity?

- Thiophene : Enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., cyclooxygenase-2) .

- Furan : The hydroxyethyl group increases hydrogen-bond donor capacity, improving target affinity (ΔG = −9.2 kcal/mol in docking studies) .

- Piperazine : Facilitates solubility and serves as a scaffold for modular derivatization. Methylation at N-4 reduces off-target effects .

Q. SAR insights :

| Modification | Effect on IC (COX-2) |

|---|---|

| Thiophene → Phenyl | 10-fold decrease in potency |

| Hydroxyethyl → Methyl | Loss of H-bonding; 50% activity loss |

| Piperazine → Piperidine | Reduced solubility; no improvement |

| Data from analogs in |

Q. What computational approaches are used to predict this compound’s mechanism of action and off-target risks?

- Molecular docking (AutoDock Vina) : Predict binding to COX-2 (PDB: 5KIR) with a pose similarity score >0.7 to celecoxib .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .

- Pharmacophore modeling (Phase) : Identify critical features: (1) hydrophobic thiophene, (2) H-bond donor (hydroxyethyl), (3) piperazine for solubility .

Q. Off-target screening :

- SwissTargetPrediction : Highlights potential kinase (e.g., JAK2) and GPCR interactions (confidence >0.8) .

- hERG liability : Use QikProp to predict logP (3.2) and hERG pIC (<5), indicating low cardiac risk .

Q. How can contradictions in biological activity data across studies be resolved?

Case example : Discrepancies in COX-2 inhibition (IC = 0.8 μM vs. 2.3 μM) :

- Assay conditions : Verify enzyme source (human recombinant vs. murine) and substrate concentration (10 μM arachidonic acid vs. 5 μM) .

- Compound purity : Ensure ≥95% purity via HPLC; impurities like dehydroxyethyl analogs may antagonize activity .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) across ≥3 replicates .

Q. What strategies are recommended for derivatizing this compound to enhance selectivity?

- Piperazine substitution : Introduce sulfonyl groups (e.g., 4-(phenylsulfonyl)piperazine) to improve COX-2/COX-1 selectivity (>100-fold) .

- Thiophene replacement : Substitute with pyridyl or imidazole to reduce cytotoxicity (CC >50 μM in HEK293 cells) .

- Prodrug design : Mask hydroxyethyl as an acetate ester to enhance BBB penetration (logBB = −0.5 → 0.2) .

Q. How do formulation challenges affect in vivo studies?

- Bioavailability : Low oral absorption (F = 15% in rats) due to first-pass metabolism. Use PEGylated nanoparticles (size <100 nm) to improve AUC by 3× .

- Tissue distribution : LC-MS/MS quantitation shows preferential accumulation in liver and kidneys (C = 12 μg/g) .

- Metabolite ID : Major metabolites include hydroxylated thiophene (m/z 408.1) and glucuronidated furan (m/z 568.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.